molecular formula C15H16BrNOS B2957416 3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide CAS No. 2309599-24-2

3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide

Cat. No. B2957416
CAS RN: 2309599-24-2
M. Wt: 338.26
InChI Key: VPVBBPUJEXDHIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common component in various pharmaceuticals . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Brominated compounds tend to be dense and may have significant reactivity due to the presence of the bromine atom .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Research on brominated benzamide derivatives often explores their reactivity and potential in synthesis. For example, studies have shown the utility of brominated benzolactone/lactam in reactions with thiobenzamide and thiourea, leading to various products through mechanisms like Eschenmoser coupling reactions or ring transformations, hinting at the synthetic versatility of similar brominated compounds (Kammel et al., 2015).

Antipathogenic Activity

  • Some derivatives within the benzamide family have been studied for their antipathogenic properties, suggesting potential applications in developing antimicrobial agents. For instance, acylthioureas have demonstrated significant interaction with bacterial cells, showcasing the therapeutic potential of benzamide derivatives in treating infections and inhibiting biofilm growth (Limban et al., 2011).

Material Science and Coordination Chemistry

  • The synthesis and characterization of metal complexes involving bromo-substituted benzamide derivatives highlight their importance in material science and coordination chemistry. These studies provide insights into the structural aspects of these complexes, which can have implications for catalysis, molecular recognition, and the development of new materials (Binzet et al., 2009).

Pharmacological Applications

  • While excluding direct information on drug use, dosage, and side effects, it's worth noting that the broader family of benzamide derivatives, including those with bromo and thiophene substituents, are explored for their pharmacological potential. This research often aims at discovering novel therapeutic agents based on the unique chemical properties of these compounds, such as inhibitors for specific proteins involved in disease pathways (Banerjee et al., 2011).

Crystallography and Molecular Structure

  • The determination of crystal structures of benzamide derivatives provides foundational knowledge for understanding their chemical behavior and interaction potential. These studies are crucial for the design and optimization of compounds for specific applications, ranging from catalysis to drug design (Sharma et al., 2016).

Safety and Hazards

As with any chemical compound, handling “3-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzamide” would require appropriate safety precautions. Brominated compounds can be hazardous and require careful handling .

Future Directions

The future directions for this compound would depend on its specific applications. Compounds containing benzamide and thiophene groups have potential uses in pharmaceuticals and materials science .

properties

IUPAC Name

3-bromo-N-(2-methyl-2-thiophen-3-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNOS/c1-15(2,12-6-7-19-9-12)10-17-14(18)11-4-3-5-13(16)8-11/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPVBBPUJEXDHIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1=CC(=CC=C1)Br)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.